molecular formula C12H15NO B2386734 3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287333-47-3

3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2386734
CAS No.: 2287333-47-3
M. Wt: 189.258
InChI Key: HWCULGZAWSQNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are otherwise inaccessible to more flexible molecules. This can lead to increased binding affinity and specificity for certain targets, such as enzymes or receptors .

Comparison with Similar Compounds

3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the 2-methoxyphenyl and amine functionalities, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-14-10-5-3-2-4-9(10)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCULGZAWSQNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.